4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline
Description
4-Decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline is a structurally complex aniline derivative characterized by:
- An N-substituted (Z)-configured ethenyl group bearing a methylsulfanyl (-SCH₃) and a nitro (-NO₂) group. The (Z)-stereochemistry introduces steric and electronic effects, influencing reactivity and intermolecular interactions.
The compound combines electron-donating (methylsulfanyl) and electron-withdrawing (nitro) groups, creating a polarized system that may enhance its utility in agrochemical or pharmaceutical intermediates.
Properties
IUPAC Name |
4-decyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2S/c1-3-4-5-6-7-8-9-10-11-17-12-14-18(15-13-17)20-19(24-2)16-21(22)23/h12-16,20H,3-11H2,1-2H3/b19-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJZXNSCSZICRM-MNDPQUGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)NC(=C[N+](=O)[O-])SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC1=CC=C(C=C1)N/C(=C/[N+](=O)[O-])/SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline typically involves a multi-step process. One common method includes the nitration of aniline derivatives followed by the introduction of the decyl chain and the methylsulfanyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation reactions. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aniline core allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or sulfonic acids can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aniline core.
Scientific Research Applications
4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline is a synthetic organic compound featuring a long alkyl chain (decyl) and a nitroethenyl moiety attached to an aniline base. The decyl group provides hydrophobic characteristics, which makes it potentially useful in pharmaceutical and materials science applications. The methylsulfanyl and nitro groups suggest possible reactivity and biological activity because of their electron-withdrawing properties.
Synthesis
this compound can be synthesized through several methods, which allows for customization of the compound's properties based on the desired applications.
Potential applications:
- Drug delivery systems
- Surfactants
Research indicates that compounds similar to this compound exhibit significant biological activities. For example, β-nitrostyrene derivatives have been studied for their antibacterial and antifungal properties, suggesting that this compound may also possess similar activities due to its structural features. The electron-withdrawing nitro group is often associated with enhanced biological activity, potentially making this compound a candidate for further pharmacological studies.
Comparison with similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-methoxy-N-[(1Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline | C10H12N2O3S | Contains a methoxy group, which may influence solubility and reactivity. |
| N-[1-(methylsulfanyl)-2-nitrovinyl]aniline | C9H10N2O2S | Lacks the decyl chain, resulting in different hydrophobic properties. |
| 4-(Methylthio)aniline | C7H9NS | A simpler structure without the nitro group, affecting biological activity. |
Mechanism of Action
The mechanism by which 4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the aniline core can engage in various binding interactions. These pathways are crucial for its activity in different applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table compares 4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline with structurally related compounds from the evidence:
Detailed Analysis of Structural and Functional Impacts
Electronic Effects: The target compound’s nitro group (-NO₂) withdraws electron density, while the methylsulfanyl (-SCH₃) donates electrons. This polarization may enhance reactivity in electrophilic substitution or redox reactions. In contrast, Compound 29 lacks nitro groups but incorporates fluorine atoms, which increase electronegativity and thermal stability.
Compound 29 ’s fluorinated bridge creates a rigid, planar structure, favoring π-π stacking in crystalline phases.
Spectroscopic Signatures :
- Compound 29 exhibits distinct ¹⁹F NMR signals at δ = -62.8 ppm (CF₃ groups) and ¹⁵N NMR at δ = -178.6 ppm (imine nitrogen). These features are absent in the target compound, which may instead show nitro-group-related shifts in ¹H/¹³C NMR.
4-(Methylsulfanyl)-N-(naphthalen-2-ylmethyl)aniline ’s naphthyl group could facilitate fluorescence or charge-transfer interactions in optoelectronic materials.
Research Findings and Limitations
- Contradictions : While Compound 29 is validated via HRMS and NMR, the target compound’s structural verification methods (e.g., X-ray crystallography using SHELX ) remain speculative based on the evidence.
Biological Activity
4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline is a synthetic organic compound with the molecular formula . Its structure features a decyl chain, a methylsulfanyl group, and a nitro group attached to an aniline base. The compound's unique characteristics suggest potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
The presence of the long alkyl chain (decyl) imparts hydrophobic properties, while the nitro and methylsulfanyl groups enhance its reactivity. The compound can undergo various chemical reactions, making it versatile in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.5187 g/mol |
| CAS Number | 866152-34-3 |
Synthesis Methods
The synthesis of this compound typically involves multi-step processes including nitration of aniline derivatives followed by alkylation. Key methods include:
- Nitration : Introduction of the nitro group under controlled conditions.
- Alkylation : Addition of the decyl chain using alkyl halides.
- Methylsulfanylation : Incorporation of the methylsulfanyl group.
These methods allow for the customization of properties based on desired applications.
Biological Activity
Research indicates that compounds structurally related to this compound exhibit significant biological activities, particularly antibacterial and antifungal properties. The electron-withdrawing nature of the nitro group is often associated with enhanced biological activity, suggesting that this compound may also be a candidate for further pharmacological studies.
The mechanism by which this compound exerts its effects may involve interactions with specific molecular targets through:
- Hydrogen Bonding : The aniline core can engage in hydrogen bonding with biological macromolecules.
- π-π Stacking : The aromatic nature allows for π-π stacking interactions, which are crucial in binding to target proteins.
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-methoxy-N-[(1Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline | C10H12N2O3S | Contains a methoxy group influencing solubility |
| N-[1-(methylsulfanyl)-2-nitrovinyl]aniline | C9H10N2O2S | Lacks the decyl chain affecting hydrophobicity |
| 4-(Methylthio)aniline | C7H9NS | Simpler structure without the nitro group |
These comparisons highlight the unique aspects of this compound, particularly its long alkyl chain which enhances hydrophobic interactions and potential applications in drug delivery systems or as surfactants .
Q & A
Q. What are the optimal synthetic routes and characterization methods for 4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline?
Methodological Answer:
-
Synthesis :
- Step 1 : Introduce the nitroethenyl group via a Michael addition or nucleophilic substitution. For analogous nitrosoanilines, Pd-catalyzed coupling or nitrosation under acidic conditions (e.g., NaNO₂/HCl) is used . Adjust pH (5–7) and temperature (60–80°C) to favor Z-configuration.
- Step 2 : Attach the decyl chain via alkylation. Use anhydrous solvents (e.g., THF) and bases like K₂CO₃ to avoid hydrolysis .
- Purification : Column chromatography with eluents such as THF-ether-cyclohexane (4:4:2), monitored by TLC (Rf ~0.5) .
-
Characterization :
- HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z within ±0.001 Da) .
- NMR : Assign peaks for the nitroethenyl (δ 7.8–8.2 ppm, ¹H) and methylsulfanyl (δ 2.1–2.3 ppm, ¹H) groups. Compare with nitrosoaniline derivatives for structural validation .
- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (e.g., ±0.3% deviation) .
Q. What safety protocols are critical during handling and storage?
Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis steps involving volatile intermediates .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Store in amber glass vials at 4°C, away from light and oxidizers .
Advanced Research Questions
Q. How can stereochemical integrity (Z-configuration) be maintained during synthesis, and how does it impact reactivity?
Methodological Answer :
- Stereochemical Control : Use low-temperature reactions (<0°C) and sterically hindered solvents (e.g., DCM) to minimize isomerization. Monitor via NOESY NMR (nuclear Overhauser effect between nitro and methylsulfanyl groups) .
- Reactivity Studies : Compare Z- and E-isomers in nucleophilic environments (e.g., thiol additions). Kinetic assays (UV-Vis at λ = 400 nm) reveal Z-isomer’s slower reaction rates due to steric hindrance .
Q. What experimental frameworks assess environmental persistence and degradation pathways?
Methodological Answer :
- Laboratory Assays :
- Hydrolysis : Expose to pH 3–9 buffers at 25–50°C; quantify parent compound via HPLC-MS (C18 column, acetonitrile/water gradient) .
- Photodegradation : Use UV irradiation (254 nm) in aqueous solutions; identify nitroso or sulfoxide byproducts via HRMS .
- Ecosystem Modeling : Apply OECD Guideline 307 for soil degradation studies. Measure half-life (t₁/₂) under aerobic/anaerobic conditions and bioaccumulation factors (BCF) in model organisms (e.g., Daphnia magna) .
Q. How can contradictions in spectral data (e.g., NMR vs. MS) be resolved?
Methodological Answer :
- Cross-Validation :
- HRMS vs. NMR : If HRMS matches theoretical mass but NMR peaks deviate, check for paramagnetic impurities (e.g., metal catalysts) or tautomeric forms. Recrystallize in non-polar solvents (hexane/ethyl acetate) .
- Isotopic Patterns : Use high-resolution MS/MS to distinguish between isobaric interferences (e.g., [M+H]+ vs. [M+Na]+) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
